5alpha-Cholestan-3beta,15beta-diol

Vue d'ensemble

Description

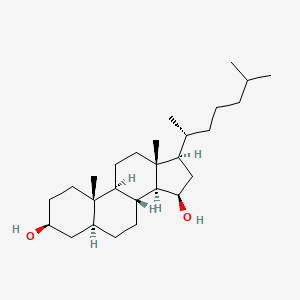

5alpha-Cholestan-3beta,15beta-diol is a naturally occurring steroidal compound, classified as a 3beta-hydroxysteroid. It consists of a 3beta-hydroxy-5alpha-cholestane structure with an additional hydroxy group at the 15beta-position. This compound is part of the larger family of sterols, which play crucial roles in various biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Cholestan-3beta,15beta-diol typically involves the modification of existing steroidal structures. One common approach is the reduction of 5alpha-cholestane-3beta,15beta-dione using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions require anhydrous solvents and controlled temperatures to ensure the selective reduction of the carbonyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reduction reactions. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5alpha-Cholestan-3beta,15beta-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl groups.

Reduction: As mentioned earlier, reducing agents like LiAlH4 and NaBH4 are commonly employed.

Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or iodine (I2) in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield steroidal ketones or carboxylic acids.

Reduction: Reduction reactions typically produce alcohols or aldehydes.

Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.

Applications De Recherche Scientifique

Biochemical Research

Hormonal Metabolism and Steroidogenesis

5alpha-Cholestan-3beta,15beta-diol plays a significant role in the metabolism of androgens. It is known to catalyze the transformation of potent androgens like dihydrotestosterone (DHT) into less active forms, specifically 5-alpha-androstan-3-alpha,17-beta-diol. This conversion is crucial in understanding hormonal balance and potential therapeutic targets for androgen-related disorders .

Table 1: Hormonal Activity of this compound

| Compound | Activity |

|---|---|

| Dihydrotestosterone (DHT) | Potent androgen |

| 5-alpha-androstan-3-alpha,17-beta-diol | Less active androgen |

| This compound | Catalyzes conversion |

Analytical Chemistry

Standard in Lipid Analysis

In analytical chemistry, this compound is utilized as a standard compound in High-Performance Liquid Chromatography (HPLC) for lipid analysis. Its derivatized form aids in the separation and identification of various lipid species in complex biological samples .

Table 2: Applications in HPLC

| Application | Description |

|---|---|

| Lipid Analysis | Standard for HPLC |

| Derivatization | Enhances detection sensitivity |

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties. Studies have shown its potential as an inhibitor of sterol biosynthesis in animal cells, suggesting applications in developing treatments for diseases linked to cholesterol metabolism .

Case Study: Inhibition of Sterol Biosynthesis

A study highlighted the compound's ability to inhibit sterol biosynthesis effectively. This inhibition could lead to new therapeutic strategies for hypercholesterolemia and related cardiovascular diseases .

Agrochemical Applications

Use in Agrochemicals

The compound is also employed in the agrochemical sector as a precursor for synthesizing various agrochemicals. Its structural properties make it suitable for developing pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact .

Mécanisme D'action

The mechanism by which 5alpha-Cholestan-3beta,15beta-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular processes. It may also modulate the activity of enzymes involved in steroid metabolism, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

5alpha-cholestan-3beta-ol (Dihydrocholesterol): This compound lacks the hydroxy group at the 15beta-position.

3beta-androstanediol: This compound has a different steroid backbone and is a metabolite of androgens.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

5alpha-Cholestan-3beta,15beta-diol is a steroid compound that has garnered interest in biochemical and pharmacological research due to its structural properties and potential biological activities. This article explores its biological activity, enzymatic interactions, and implications in various physiological processes.

Chemical Structure and Properties

This compound is derived from cholestane, characterized by a hydroxyl group at the 3β and 15β positions. Its molecular formula is with a molecular weight of approximately 388.67 g/mol . The compound's structure allows it to participate in various biological pathways, particularly those involving steroid metabolism.

Enzymatic Interactions

-

Steroid Metabolism :

- The compound is involved in the metabolism of steroids, particularly through the action of enzymes such as 5-alpha-reductase . This enzyme catalyzes the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. Inhibition of this enzyme can lead to alterations in androgen levels, impacting conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia .

-

Hydroxysteroid Dehydrogenases :

- Research indicates that this compound interacts with hydroxysteroid dehydrogenases, which are critical for the conversion of steroid precursors into active hormones. For instance, it can be converted from 5alpha-cholestan-3-one via the action of 3-beta-hydroxysteroid dehydrogenase , predominantly found in rat liver microsomes .

Biological Effects

- Antiandrogenic Activity :

- Impact on Cholesterol Metabolism :

In Vitro Studies

- A study assessing the effects of various sterols on HMG-CoA reductase activity highlighted that derivatives like this compound could modulate cholesterol synthesis pathways in Chinese hamster ovary cells, suggesting potential applications in cholesterol-related disorders .

Clinical Implications

-

Prostate Health :

- Clinical studies investigating the effects of steroidal antiandrogens have noted significant changes in hormone levels among patients treated with compounds affecting DHT synthesis. These findings underscore the relevance of compounds like this compound in therapeutic strategies for managing prostate health .

-

Metabolic Disorders :

- Given its role in steroid metabolism, there is potential for exploring this compound's utility in metabolic disorders linked to dysregulated steroidogenesis or cholesterol metabolism.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C27H48O |

| Molecular Weight | 388.67 g/mol |

| Biological Role | Steroid metabolism |

| Enzymatic Interactions | 5-alpha-reductase |

| Potential Applications | Antiandrogen therapy |

Propriétés

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYNEGIINKEKI-PRKDSDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.